molecular formula C11H22N2OS B280239 1-Cyclohexyl-3-(3-methoxypropyl)thiourea

1-Cyclohexyl-3-(3-methoxypropyl)thiourea

Cat. No.: B280239
M. Wt: 230.37 g/mol
InChI Key: GSJLRVBLMDYVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(3-methoxypropyl)thiourea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiourea family, which has been extensively studied for its diverse biological activities.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3-methoxypropyl)thiourea is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Cyclohexyl-3-(3-methoxypropyl)thiourea in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, which makes it suitable for various biological assays. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-Cyclohexyl-3-(3-methoxypropyl)thiourea. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to investigate the mechanism of action and efficacy of this compound in these diseases. Another future direction is the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. These derivatives may have enhanced therapeutic efficacy and reduced toxicity compared to the parent compound.
Conclusion:
In conclusion, this compound is a compound that has potential therapeutic applications in various diseases. This compound has been extensively studied for its anti-inflammatory, analgesic, and antitumor activities. The mechanism of action of this compound involves the inhibition of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. Further studies are needed to investigate the efficacy and safety of this compound in various diseases and to develop novel derivatives with improved properties.

Synthesis Methods

The synthesis of 1-Cyclohexyl-3-(3-methoxypropyl)thiourea involves the reaction of cyclohexyl isocyanate with 3-methoxypropylamine in the presence of thiourea. The reaction is carried out under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-Cyclohexyl-3-(3-methoxypropyl)thiourea has been studied for its potential therapeutic applications in various diseases. It has been reported to have anti-inflammatory, analgesic, and antitumor activities. This compound has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

Properties

Molecular Formula

C11H22N2OS

Molecular Weight

230.37 g/mol

IUPAC Name

1-cyclohexyl-3-(3-methoxypropyl)thiourea

InChI

InChI=1S/C11H22N2OS/c1-14-9-5-8-12-11(15)13-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,12,13,15)

InChI Key

GSJLRVBLMDYVAG-UHFFFAOYSA-N

SMILES

COCCCNC(=S)NC1CCCCC1

Canonical SMILES

COCCCNC(=S)NC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.